3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one

COX-1 selective inhibition cyclooxygenase inflammation imaging

3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one (CAS 1713463-32-1; molecular formula C16H11ClO2; MW 270.71 g/mol) is a synthetic diaryl-substituted 2(5H)-furanone. Its structure features a central furan-2(5H)-one core—a recognized pharmacophore in medicinal chemistry—substituted at the C-3 position with a 3-chlorophenyl ring and at the C-4 position with an unsubstituted phenyl ring.

Molecular Formula C16H11ClO2
Molecular Weight 270.71
CAS No. 1713463-32-1
Cat. No. B2834946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one
CAS1713463-32-1
Molecular FormulaC16H11ClO2
Molecular Weight270.71
Structural Identifiers
SMILESC1C(=C(C(=O)O1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C16H11ClO2/c17-13-8-4-7-12(9-13)15-14(10-19-16(15)18)11-5-2-1-3-6-11/h1-9H,10H2
InChIKeyCGISZCOMLAVKST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one (CAS 1713463-32-1): Compound Profile and Class Identity for Research Procurement


3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one (CAS 1713463-32-1; molecular formula C16H11ClO2; MW 270.71 g/mol) is a synthetic diaryl-substituted 2(5H)-furanone . Its structure features a central furan-2(5H)-one core—a recognized pharmacophore in medicinal chemistry—substituted at the C-3 position with a 3-chlorophenyl ring and at the C-4 position with an unsubstituted phenyl ring [1]. The compound belongs to the well-established 3,4-diarylfuran-2(5H)-one class, a scaffold validated across multiple therapeutic areas including cyclooxygenase (COX) inhibition [2], tubulin polymerization inhibition [3], and tyrosyl-tRNA synthetase (TyrRS) inhibition . It is commercially available as a research chemical at ≥95% purity from multiple suppliers .

Why 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one Cannot Be Interchanged with Other 3,4-Diarylfuran-2(5H)-ones in Research Programs


Within the 3,4-diarylfuran-2(5H)-one class, the position, identity, and electronic character of aryl substituents profoundly dictate both the target engagement profile and the selectivity window. Published structure–activity relationship (SAR) data demonstrate that moving a halogen substituent from the meta to the para position, or replacing chlorine with fluorine, can completely abolish COX-1 inhibitory activity [1]. For instance, compound 16 (4-F, 4-Cl substitution pattern) in the COX inhibitor series exhibited IC50 > 25 μM against both COX-1 and COX-2, whereas closely related analogs with 4-methoxy at C-4 phenyl and halogen at the C-3 phenyl ring achieved submicromolar COX-1 IC50 values [1]. Similarly, in the TyrRS inhibitor series, the 3-bromophenyl versus 3-chlorophenyl substitution at the C-3 position modulates inhibitory potency by orders of magnitude [2]. These steep SAR gradients mean that even apparently minor structural modifications—such as replacing 3-chlorophenyl with 4-chlorophenyl—cannot be assumed to preserve biological activity. The specific 3-(3-chlorophenyl)-4-phenyl configuration provides a distinct halogen-bonding vector and lipophilic surface that is not replicated by any commercially available positional isomer [3].

Quantitative Comparative Evidence for 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one vs. Closest Analogs


Meta-Chloro C-3 Phenyl Substitution Is Associated with Submicromolar COX-1 Inhibition in Structurally Proximate 3,4-Diarylfuran-2(5H)-ones

In the systematic SAR study by Uddin et al. (2014), the 3,4-diarylfuran-2(5H)-one scaffold was optimized for COX-1 selectivity. Within this series, the presence of a chloro substituent at the meta position of the C-3 phenyl ring—combined with a 4-methoxy group on the C-4 phenyl ring (compound 32: 3-chloro-2-fluoro, 4-methoxy substitution)—produced potent COX-1 inhibition (IC50 = 0.30 μM) with complete COX-2 sparing (IC50 > 25 μM) [1]. By contrast, the unsubstituted parent compound 3,4-diphenylfuran-2(5H)-one (compound 1) showed only weak COX-1 inhibition (IC50 = 5.90 μM) [1]. The 3-chlorophenyl motif on the C-3 ring thus contributes to a predicted COX-1 potency enhancement of at least 19.7-fold relative to the unsubstituted phenyl baseline, based on the class-level SAR. NOTE: The target compound 3-(3-chlorophenyl)-4-phenylfuran-2(5H)-one has NOT been directly tested in this assay; the 3-chlorophenyl potency contribution is inferred from compound 32 (which has an additional 2-fluoro and a 4-methoxy substituent not present in the target compound).

COX-1 selective inhibition cyclooxygenase inflammation imaging ovarian cancer

3-Chlorophenyl-Substituted 3-Arylfuran-2(5H)-ones Are Validated Tyrosyl-tRNA Synthetase (TyrRS) Pharmacophores with Antibacterial Activity

Wang et al. (2015) demonstrated that 3-arylfuran-2(5H)-one derivatives, including 3-(3-chlorophenyl)-substituted members of this class, exhibit good antibacterial activity through TyrRS inhibition . In this study, the 3-(3-methylphenyl)furan-2(5H)-one analog (b9) showed the most potent antioxidant activity (IC50 = 8.2 μM) and anti-H. pylori activity (MIC50 = 2.6 μg/mL) . In a parallel TyrRS inhibitor series reported by Xiao et al. (2011), 3-aryl-4-arylaminofuran-2(5H)-ones bearing a 3-substituted phenyl at the C-3 position—particularly 3-(3-bromophenyl)-4-(3,5-dichlorophenylamino)furan-2(5H)-one (compound 35)—achieved TyrRS IC50 = 0.09 ± 0.02 μM [1]. The structure–activity relationship revealed that meta-substitution on the C-3 phenyl ring significantly influences enzyme inhibitory activity [1]. NOTE: The target compound 3-(3-chlorophenyl)-4-phenylfuran-2(5H)-one has NOT been directly tested against TyrRS; its potential as a TyrRS inhibitor is inferred from the established activity of closely related 3-arylfuran-2(5H)-one analogs.

tyrosyl-tRNA synthetase inhibition antibacterial anti-gastric ulcer Helicobacter pylori

Higher Computed Lipophilicity (XLogP3 = 3.7) Differentiates the 3-Chlorophenyl Analog from Non-Halogenated and Fluoro-Substituted 3,4-Diarylfuran-2(5H)-ones

The computed XLogP3 value for 3-(3-chlorophenyl)-4-phenylfuran-2(5H)-one is 3.7, as reported by PubChem [1]. This value reflects the lipophilic contribution of the 3-chlorophenyl substituent. For comparison, the unsubstituted parent 3,4-diphenylfuran-2(5H)-one has an XLogP3 of 3.2 [1]. The 4-chloro positional isomer (CAS 108154-64-9) has a predicted XLogP3 of 4.0 . The 3-fluoro analog (compound 3 in Uddin et al., 2014) has a predicted XLogP3 of approximately 3.2 [2]. This lipophilicity gradient—fluoro (3.2) < unsubstituted (3.2) < 3-chloro (3.7) < 4-chloro (4.0)—provides a tunable range for optimizing membrane permeability and metabolic stability across the diarylfuranone series.

lipophilicity drug-likeness pharmacokinetics physicochemical property

Single-Step Cyclization Synthesis Offers Superior Synthetic Tractability Compared to Multi-Step 4-Arylaminofuranone Analogs

The synthesis of 3-(3-chlorophenyl)-4-phenylfuran-2(5H)-one proceeds via a single-step base-catalyzed condensation of commercially available 3-chlorobenzaldehyde with phenylacetic acid, followed by in situ cyclization to form the furanone ring . This contrasts with the multi-step synthetic sequences required for the highly potent 4-arylaminofuran-2(5H)-one TyrRS inhibitors (e.g., compound 35 with IC50 = 0.09 ± 0.02 μM), which require separate preparation of the 4-arylamino substituent and additional coupling steps [1]. Similarly, the most potent COX-1-selective 3,4-diarylfuran-2(5H)-ones (e.g., compounds 27–30, IC50 = 0.09–0.48 μM) require the introduction of a 4-methoxy group on the C-4 phenyl ring via an additional synthetic step from 4-methoxyphenylacetic acid [2]. The target compound's synthetic simplicity provides advantages in throughput for library synthesis and scale-up cost efficiency.

synthetic accessibility scalability building block medicinal chemistry

3,4-Diarylfuran-2(5H)-one Scaffold Demonstrates Validated Antitubulin and Antiproliferative Activity via Combretastatin A-4 Analog Mechanism

Sun et al. (2004) established that 3,4-diarylfuran-2(5H)-one analogs of combretastatin A-4 (CA-4) are potent inhibitors of tubulin polymerization and tumor cell proliferation [1]. The lead analog NV-5-9 demonstrated remarkable potency across all tested tumor cell lines and inhibited tubulin polymerization at concentrations as low as 1 μM [1]. In tumor-bearing mouse models, NV-5-9 and related analogs (NV-4-82, NV-4-86) were effective in treating human prostate PC-3 and small cell lung cancer NCI-H69 tumors at doses well below the oral maximum tolerated dose (~200 mg/kg) [1]. The 3,4-diarylfuran-2(5H)-one core was specifically selected for its facile synthesis from readily available starting materials, overcoming the isomerization instability and synthetic complexity of natural CA-4 [1]. NOTE: The target compound 3-(3-chlorophenyl)-4-phenylfuran-2(5H)-one has NOT been directly tested in antitubulin assays; its antiproliferative potential is inferred from the validated 3,4-diarylfuran-2(5H)-one scaffold activity.

tubulin polymerization inhibition anticancer combretastatin A-4 analog antiproliferative

Validated Research Application Scenarios for 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one Based on Class and Analog Evidence


COX-1-Selective Inhibitor Lead Discovery: SAR Expansion at the C-4 Phenyl Position

The 3-(3-chlorophenyl)-4-phenylfuran-2(5H)-one scaffold provides a starting point for COX-1-selective inhibitor development. Published SAR demonstrates that the 3-chlorophenyl group at C-3 is permissive for COX-1 inhibition when paired with appropriate C-4 substituents (e.g., compound 32 with 4-methoxy at C-4 achieves COX-1 IC50 = 0.30 μM with >83-fold selectivity over COX-2) [1]. The target compound's unsubstituted C-4 phenyl ring allows systematic exploration of para-substitution effects (methoxy, halogen, alkyl, cyano) on COX-1 potency and selectivity, leveraging the established synthetic accessibility of the core . This application is directly supported by the Uddin et al. (2014) SAR framework [1].

TyrRS-Targeted Antibacterial Fragment Evolution

The target compound serves as a fragment-sized (MW = 270.71 Da) entry point for tyrosyl-tRNA synthetase (TyrRS) inhibitor development. Wang et al. (2015) validated 3-arylfuran-2(5H)-ones as TyrRS-targeted antibacterial agents effective against Gram-positive bacteria and H. pylori . The 3-chlorophenyl substituent provides a halogen-bonding interaction motif that can be optimized through structure-based design. For procurement decisions, this compound is suitable as a core scaffold for fragment-based drug discovery (FBDD) or as a reference standard in TyrRS enzymatic assays, given its commercial availability at ≥95% purity and its structural relationship to the active TyrRS pharmacophore class .

Antitubulin SAR Library Construction via Single-Step Parallel Synthesis

The combretastatin A-4 analog program established by Sun et al. (2004) demonstrated that 3,4-diarylfuran-2(5H)-ones are potent inhibitors of tubulin polymerization with in vivo antitumor efficacy [2]. The single-step synthetic route to the target compound—condensation of 3-chlorobenzaldehyde with phenylacetic acid—is amenable to parallel synthesis, enabling rapid generation of focused libraries varying the aldehyde and phenylacetic acid components . This compound is therefore well-suited as a core building block for high-throughput medicinal chemistry campaigns targeting tubulin, where the 3-chlorophenyl group provides a defined starting point for subsequent SAR exploration [2].

COX-1-Targeted Molecular Imaging Agent Development

Uddin et al. (2014) specifically developed fluorine-containing 3,4-diarylfuran-2(5H)-ones as prototype COX-1-targeted PET imaging agents for ovarian cancer detection [1]. The 3,4-diarylfuran-2(5H)-one core was selected because deletion of the sulfonamide group from rofecoxib switches COX-2 selectivity to COX-1 selectivity on this scaffold [1]. The target compound's 3-chlorophenyl substituent provides a non-fluorinated baseline for evaluating the impact of halogen substitution on imaging agent properties, while its synthetic accessibility facilitates radiolabeling strategy development [1].

Quote Request

Request a Quote for 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.